(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-5-24-9-8-22-15-11-12(2)10-13(3)16(15)25-18(22)20-17(23)14-6-7-19-21(14)4/h6-7,10-11H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMARHHAWRCFPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=NN3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₄N₄O₂S
- Molecular Weight : 372.5 g/mol
- CAS Number : 1173327-52-0
The structure features a pyrazole ring, which is known for its diverse biological activities, and a benzothiazole moiety that can enhance its pharmacological profile.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard drug dexamethasone .
2. Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against various bacterial strains. Pyrazole derivatives have shown effectiveness against E. coli, S. aureus, and Klebsiella pneumoniae. One study reported that modifications in the amide linkage significantly enhanced the antimicrobial activity, suggesting that the presence of specific functional groups is crucial for efficacy .
3. Anticancer Potential
Pyrazoles have also been investigated for their anticancer properties. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced inflammation or bacterial growth.
- Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways that control cell proliferation and survival.
Case Studies
Scientific Research Applications
The compound (E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications, particularly in pharmacology, highlighting its biological activities and mechanisms of action.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The mechanisms include:
- Induction of Apoptosis : Studies have shown that this compound can activate caspase pathways, leading to programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It has been observed to halt cell cycle progression in cancer cells, effectively reducing proliferation rates.
Case Study: Cytotoxicity
In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cells, with IC50 values in the low micromolar range. This suggests a promising avenue for developing new anticancer therapies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against various bacterial strains.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound's structure may enhance its antibacterial activity, particularly through the sulfonamide group.
Electrophysiological Activity
Electrophysiological studies have shown that this compound can modulate ion channels, particularly AMPA receptors, which are crucial for neurotransmission in the central nervous system.
Table 2: Electrophysiological Effects
| Compound | IC50 (nM) |
|---|---|
| (E)-N-(...) | 350 |
| Perampanel | 243 |
The ability to inhibit AMPA receptors suggests potential applications in treating neurological disorders characterized by excitotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on synthesis, physicochemical properties, and biological activity.
Key Observations :
- Synthesis : The target compound shares synthetic parallels with substituted thiazole carboxamides (e.g., [1,3]), involving carboxylate hydrolysis followed by amine coupling. However, its 2-ethoxyethyl group requires specialized alkylation steps, unlike simpler substituents in analogs like 16 or 20a–d .
- Hydrazide-based analogs (e.g., ) exhibit lower metabolic stability due to hydrolytic susceptibility, whereas the carboxamide group in the target compound offers greater resistance .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s higher logP (3.2 vs. 2.5–4.1) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Its low solubility (<0.1 mg/mL) aligns with other thiazole derivatives but may require formulation optimization for in vivo applications .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how is structural purity validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzothiazole precursors with pyrazole-carboxamide derivatives. Cyclization steps may employ reagents like POCl₃ under controlled anhydrous conditions . Structural validation requires a combination of FT-IR (to confirm functional groups), ¹H/¹³C NMR (to verify proton and carbon environments), and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. Single-crystal X-ray diffraction is critical for resolving stereochemical ambiguities, as demonstrated in analogous pyrazole-thiazole hybrids .
Q. Which spectroscopic techniques are essential for characterizing this compound’s electronic and vibrational properties?
- Methodological Answer : Vibrational spectroscopy (FT-IR and Raman) identifies key functional groups (e.g., C=N, C=S) and hydrogen-bonding interactions. Electronic properties are analyzed via UV-Vis spectroscopy, complemented by density functional theory (DFT) calculations to correlate experimental absorption bands with molecular orbital transitions .
Q. How can researchers ensure stability during synthesis and storage?
- Methodological Answer : Stability is maintained by using inert atmospheres (N₂/Ar) during synthesis and storing the compound in desiccated, light-protected conditions. Purity is monitored via TLC/HPLC, with recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to remove byproducts .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for scalable synthesis?
- Methodological Answer : Quantum chemical reaction path searches (e.g., via Gaussian or ORCA) predict intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s integrated approach combines these calculations with machine learning to prioritize solvent systems (e.g., DMF vs. THF) and catalysts, accelerating condition optimization . AI-driven platforms like COMSOL Multiphysics enable dynamic simulation of reaction kinetics and mass transfer in flow reactors .
Q. How do molecular docking and DFT studies elucidate structure-activity relationships (SAR)?
- Methodological Answer : Docking simulations (AutoDock Vina, Schrödinger Suite) model interactions with biological targets (e.g., enzymes or receptors) by analyzing binding affinities and pose stability. DFT calculations (B3LYP/6-31G* basis set) map electrostatic potentials (ESP) and frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity . For conflicting bioactivity data, comparative docking across protein conformations (e.g., induced-fit vs. rigid-body) resolves discrepancies .
Q. What experimental designs address contradictions in pharmacological data?
- Methodological Answer : Use standardized in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) with positive controls to minimize variability. For contradictory results, employ orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) and validate via CRISPR-edited cell lines to isolate target-specific effects . Meta-analyses of dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) identify outliers .
Q. How are membrane permeability and metabolic stability evaluated for this compound?
- Methodological Answer : Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration. Metabolic stability is assessed via liver microsome incubations (human/rat), with LC-MS/MS quantifying parent compound degradation. CYP450 inhibition assays (e.g., fluorogenic substrates) screen for drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
